![molecular formula C17H19N3O3S B4622151 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)

1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole

説明

Synthesis Analysis

The synthesis of compounds related to benzotriazoles involves various strategies, including the reaction of sulfonylbis(benzotriazole) with secondary amines to afford sulfamidotriazobenzenes and N-sulfonylbenzotriazoles under specific conditions (Katritzky et al., 2007). Another approach includes the synthesis of 2H-benzotriazoles from azobenzenes and N-sulfonyl azides through sequential rhodium-catalyzed amidation and oxidation (Ryu et al., 2014).

Molecular Structure Analysis

Structural studies of benzotriazole derivatives reveal detailed insights into their molecular conformation. For instance, analysis through multinuclear NMR and X-ray diffraction can establish the molecular conformation around single bonds connecting aromatic systems, providing insights into their structural dynamics (Claramunt et al., 2007).

Chemical Reactions and Properties

Benzotriazole compounds undergo various chemical reactions, including diazotransfer reactions to produce N-(α-azidoacyl)benzotriazoles convenient for acylations (Katritzky et al., 2010). Such reactions are pivotal for synthesizing a wide range of azides and diazo compounds, showcasing the chemical versatility of benzotriazole derivatives.

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray crystallography and spectroscopic analyses provide detailed information on the crystal packing and intermolecular interactions within these compounds, which influence their physical properties (Abdireymov et al., 2011).

Chemical Properties Analysis

The chemical properties of benzotriazole derivatives, including reactivity, stability, and functional group transformations, are fundamental to their utility in synthetic chemistry. Studies have shown that these compounds can undergo rearrangement and coordination reactions, which are essential for the development of novel compounds with targeted properties (Bermejo et al., 2000).

科学的研究の応用

Crystal Engineering and Supramolecular Chemistry

One area of application involves the study of cocrystallization processes with N-donor type compounds, highlighting the compound's role in forming intricate hydrogen-bonding supramolecular architectures. For instance, benzotriazole derivatives have been utilized to crystallize with 5-sulfosalicylic acid, demonstrating the potential of such compounds in crystal engineering and host-guest chemistry. This research elucidates the influence of hydrogen-bonding synthons on crystal packing, showcasing the compound's utility in designing novel crystalline materials with specific properties (Wang et al., 2011).

Synthesis of Sulfamidotriazobenzenes

Another significant application is in the synthesis of sulfamidotriazobenzenes, demonstrating the compound's versatility in organic synthesis. The research indicates that easily accessible derivatives of benzotriazole react with secondary amines to afford sulfamidotriazobenzenes via substitution and ring-opening reactions. This process highlights the compound's role in the development of new synthetic methodologies that can lead to the production of a variety of chemical structures with potential applications in medicinal chemistry and materials science (Katritzky et al., 2007).

Development of Novel Compounds with Biological Activities

Research has also focused on the synthesis of novel derivatives with potential biological activities, such as inhibitors of vascular endothelial growth factor receptor (VEGFR-2), highlighting the therapeutic potential of benzotriazole sulfonamide derivatives. These compounds have been evaluated for their anticancer activity against various cancer cell lines, demonstrating the compound's applicability in the discovery of new anticancer agents. The most active derivatives were further investigated for their ability to inhibit VEGFR-2, showcasing the compound's relevance in the development of targeted cancer therapies (Ghorab et al., 2016).

作用機序

Target of Action

Based on its structure, it can be inferred that it might interact with benzylic positions and undergo electrophilic aromatic substitution .

Mode of Action

The compound likely undergoes reactions at the benzylic position, which can be resonance stabilized . The mode of action involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The compound likely participates in reactions involving free radical bromination, nucleophilic substitution, and oxidation at the benzylic position .

Result of Action

The result of the compound’s action would be the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a positively charged intermediate and the subsequent loss of a proton .

特性

IUPAC Name |

1-(2,5-dimethyl-4-propoxyphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-4-9-23-16-10-13(3)17(11-12(16)2)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-8,10-11H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJBOHPWGTYXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

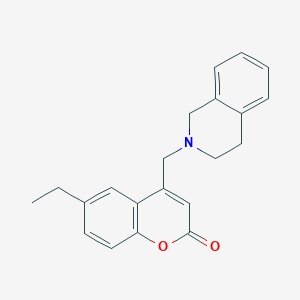

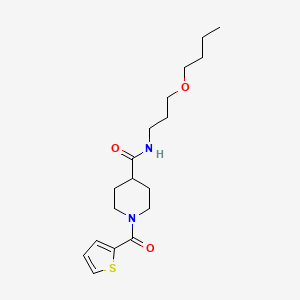

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)

![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

![methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622130.png)

![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)

![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)

![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)

![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)

![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)